DLin-MC3-DMA - 1224606-06-7

DLin-MC3-DMA

Catalog Number: EVT-265801
CAS Number: 1224606-06-7
Molecular Formula: C43H79NO2
Molecular Weight: 642.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DLin-MC3-DMA has been instrumental in the development of siRNA therapeutics and mRNA vaccines. Notably, it is a key component of the FDA-approved siRNA drug, Onpattro, used to treat hereditary transthyretin-mediated amyloidosis. []

Synthesis Analysis

The synthesis of DLin-MC3-DMA typically involves a multi-step process, with variations reported in the literature. One efficient method utilizes linoleic acid as the starting material. [] The synthesis broadly involves the following steps:

This synthetic route offers advantages in terms of reduced cost and fewer synthetic steps compared to alternative methods. []

Mechanism of Action
  • LNP Formation: DLin-MC3-DMA, along with other lipids and helper molecules, self-assembles into LNPs encapsulating the nucleic acid cargo. []
  • Cellular Uptake: LNPs enter cells through endocytosis, a process involving the engulfment of extracellular material. []
  • Endosomal Escape: Inside the endosome, the acidic environment protonates DLin-MC3-DMA, leading to a positive charge buildup. [] This promotes interactions with the endosomal membrane, facilitating fusion and cargo release into the cytoplasm.
  • Cargo Release and Action: The released nucleic acids (siRNA or mRNA) can then exert their therapeutic effect: siRNA by silencing target genes, and mRNA by directing protein production. [, ]
Physical and Chemical Properties Analysis
  • Ionizable: The tertiary amine headgroup imparts a pKa value around 6.5, enabling pH-dependent charge switching. []
Applications
  • siRNA Delivery: DLin-MC3-DMA is a critical component of Onpattro, the first FDA-approved siRNA drug, which utilizes LNPs to deliver siRNA targeting transthyretin mRNA in the liver, effectively treating hereditary transthyretin-mediated amyloidosis. []
  • mRNA Delivery: DLin-MC3-DMA-based LNPs are explored for delivering mRNA encoding therapeutic proteins, including erythropoietin and CRISPR/Cas9 components. [, ] Studies have shown successful protein expression and gene editing following LNP administration, highlighting the potential of this technology. [, ]
  • Vaccine Development: While not currently used in approved mRNA vaccines, DLin-MC3-DMA serves as a benchmark lipid for developing new formulations. [] Research suggests its potential for intramuscular mRNA vaccine delivery, eliciting comparable antibody titers to approved lipids. []
  • LNP Structure-Function Relationship: Investigating how DLin-MC3-DMA's structure, combined with other LNP components, influences encapsulation efficiency, stability, cellular uptake, and cargo release. [, , , , , ]
  • Biodistribution and Pharmacokinetics: Understanding the in vivo behavior of DLin-MC3-DMA-containing LNPs, including their distribution to different organs, clearance mechanisms, and factors affecting their therapeutic efficacy. [, , ]
  • Immunogenicity: Evaluating the immune response elicited by DLin-MC3-DMA-based LNPs, crucial for optimizing their safety and efficacy in therapeutic and vaccine applications. [, ]
Future Directions
  • Developing Next-Generation LNPs: Efforts are underway to design novel DLin-MC3-DMA-based LNPs with improved properties, such as enhanced targeting to specific cell types, increased potency, and reduced toxicity. [, , , ]
  • Expanding Delivery Beyond the Liver: While DLin-MC3-DMA effectively targets the liver, delivering nucleic acids to other organs remains challenging. Future research focuses on modifying LNP formulations or incorporating targeting ligands to achieve efficient delivery to other tissues. [, ]
  • Understanding and Mitigating Immunogenicity: While generally considered safe, DLin-MC3-DMA-containing LNPs can trigger immune responses. Further research is needed to understand the mechanisms behind their immunogenicity and develop strategies to minimize adverse immune activation. []

DLin-KC2-DMA (KC2)

Compound Description: DLin-KC2-DMA (KC2) is an ionizable cationic lipid similar in structure to DLin-MC3-DMA. It is investigated for its use in lipid nanoparticles (LNPs) for nucleic acid delivery, particularly plasmid DNA (pDNA) [, , ]. Studies suggest that LNPs formulated with DLin-KC2-DMA may exhibit higher in vivo pDNA transfection efficiency compared to DLin-MC3-DMA, potentially due to differences in their head group pKa and lipid tail structure [].

DODAP (1,2-Dioleoyl-3-dimethylammonium-propane)

Compound Description: DODAP is another ionizable cationic lipid examined for its use in LNPs for pDNA delivery [].

DLin-DMA

Compound Description: DLin-DMA is an ionizable lipid studied alongside DLin-MC3-DMA for its pH-dependent behavior in RNA-containing nanoparticles []. This characteristic is essential for efficient endosomal escape, a crucial step in nucleic acid delivery.

Relevance: The comparison between DLin-DMA and DLin-MC3-DMA sheds light on the relationship between lipid shape, headgroup chemistry, and their pH-dependent ionization within LNPs []. This information is valuable for understanding the factors influencing the optimal design of pH-sensitive LNPs for RNA delivery.

SM-102

Compound Description: SM-102 is an ionizable cationic lipid used in SARS-CoV-2 mRNA vaccines [, ]. It is structurally similar to ALC-0315 and is part of clinically approved RNA therapies [].

Relevance: SM-102, alongside DLin-MC3-DMA and ALC-0315, represent the only clinically approved ionizable cationic lipids for RNA therapies, highlighting the importance of this class of molecules in the field []. Understanding the similarities and differences between these approved lipids, including DLin-MC3-DMA, is crucial for developing safer and more effective RNA therapeutics.

ALC-0315

Compound Description: ALC-0315 is an ionizable cationic lipid utilized in SARS-CoV-2 mRNA vaccines [, , ]. Like SM-102, it is structurally similar and plays a critical role in the success of these vaccines [].

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Compound Description: DSPC is a phospholipid frequently incorporated into LNP formulations, including those containing DLin-MC3-DMA [, , , ].

Relevance: DSPC acts as a helper lipid in LNPs, contributing to their structural integrity and stability []. Studies using DNP-enhanced NMR spectroscopy have shown that DSPC, along with DMPE-PEG 2000, tends to form a surface-rich layer in LNPs, regardless of the presence or absence of encapsulated cargo []. This understanding of lipid organization within LNPs is crucial for optimizing their design and delivery efficacy.

Dimyristoyl Phosphatidyl Ethanolamine (DMPE)-PEG 2000

Compound Description: DMPE-PEG 2000 is a PEGylated lipid commonly incorporated into LNP formulations alongside DLin-MC3-DMA [, , , ].

Relevance: DMPE-PEG 2000 is another helper lipid that aids in LNP formulation and stability. Similar to DSPC, it has been found to preferentially reside on the surface of LNPs, contributing to their pharmacokinetic properties [, ].

Cholesterol

Compound Description: Cholesterol is a crucial component of LNP formulations, often used in conjunction with DLin-MC3-DMA [, , , ].

Relevance: Cholesterol acts as a helper lipid in LNPs and is known to modulate membrane fluidity and stability. Research suggests that cholesterol, unlike DSPC and DMPE-PEG 2000, is typically embedded in the core of LNPs, highlighting the heterogeneous distribution of lipids within these nanoparticles []. This information is vital for understanding how different lipids contribute to the overall structure and function of LNPs.

Properties

CAS Number

1224606-06-7

Product Name

D-Lin-MC3-DMA

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate

Molecular Formula

C43H79NO2

Molecular Weight

642.11

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

NRLNQCOGCKAESA-KWXKLSQISA-N

SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C

Solubility

Soluble in DMSO

Synonyms

D-Lin-MC3-DMA; DLin-MC3-DMA; Dlin-mc3-dma; MC 3; MC3; MC-3; RV 28; RV-28; RV28;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.